Kojic acid-13C6

Food Safety Quantitative Analysis Method Sensitivity

As a fully ¹³C₆-labeled internal standard, this compound is essential for accurate LC-MS/MS quantification of kojic acid in complex matrices. It eliminates ion suppression and matrix effects inherent to analog-based methods, and its ¹³C labeling avoids the H/D exchange liability of deuterated standards. This ensures superior method robustness and data integrity for food safety, regulatory, and metabolomics workflows.

Molecular Formula C6H6O4
Molecular Weight 148.066 g/mol
Cat. No. B12370822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKojic acid-13C6
Molecular FormulaC6H6O4
Molecular Weight148.066 g/mol
Structural Identifiers
SMILESC1=C(OC=C(C1=O)O)CO
InChIInChI=1S/C6H6O4/c7-2-4-1-5(8)6(9)3-10-4/h1,3,7,9H,2H2/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyBEJNERDRQOWKJM-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one: A Fully 13C-Labeled Internal Standard for Quantitative LC-MS/MS Analysis of Kojic Acid


5-Hydroxy-2-(hydroxy(¹³C)methyl)(2,3,4,5,6-¹³C₅)pyran-4-one (also designated as kojic acid-¹³C₆, U-¹³C₆-kojic acid, or [¹³C₆]-kojic acid) is a stable isotope-labeled analog of kojic acid in which all six carbon atoms are substituted with the ¹³C isotope [1]. This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative determination of unlabeled (native) kojic acid in complex biological and food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The molecular formula is ¹³C₆H₆O₄, with a molecular weight of 148.066 g/mol [2], and its corresponding CAS registry number is 1610526-97-8 .

Why Unlabeled Kojic Acid or Structurally Similar Analogs Cannot Replace 13C6-Kojic Acid in Quantitative LC-MS/MS Workflows


Unlabeled kojic acid (native analyte) and its structural analogs such as chlorokojic acid or allomaltol cannot substitute for [¹³C₆]-kojic acid as an internal standard in quantitative LC-MS/MS analysis. Unlabeled kojic acid is the analyte itself and therefore cannot be used as an internal standard; structurally similar analogs exhibit differential ionization efficiency, chromatographic retention time, and matrix effect susceptibility compared to the native analyte, leading to inaccurate quantification and poor recovery correction [1]. In contrast, a stable isotope-labeled internal standard (SIL-IS) such as [¹³C₆]-kojic acid co-elutes with the native analyte and shares identical physicochemical properties, thereby compensating for matrix effects, ion suppression/enhancement, and extraction variability, which is the accepted gold standard for quantitative mass spectrometry [2]. Furthermore, the fully ¹³C-labeled form offers superior isotopic stability compared to deuterium (²H)-labeled analogs, which are susceptible to hydrogen-deuterium exchange in protic solvents and under certain chromatographic conditions, potentially compromising quantification accuracy .

Quantitative Differentiation Evidence: 5-Hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one vs. Unlabeled Kojic Acid and Alternative Detection Methods


Method Limit of Detection: UPLC-MS/MS with U-13C6-Kojic Acid Achieves >10-Fold Lower Detection Limit Compared to Conventional HPLC Methods

The use of U-¹³C₆-kojic acid as an internal standard in UPLC-MS/MS enables a method limit of detection (LOD) of 2-5 μg/kg for kojic acid in fermented foods [1]. In comparison, conventional HPLC methods without isotope-labeled internal standardization report LODs approximately 140-fold higher, at 700 μg/kg [2]. This represents a >10²-fold improvement in detection sensitivity attributable directly to the combination of UPLC-MS/MS instrumentation and the use of a stable isotope-labeled internal standard for matrix effect correction.

Food Safety Quantitative Analysis Method Sensitivity

Matrix Effect Correction: Isotopic Internal Standardization Provides Recoveries of 86.8%-111.7% Across Diverse Fermented Food Matrices

When U-¹³C₆-kojic acid is employed as an internal standard in a validated UPLC-MS/MS method, analyte recoveries across four distinct fermented food matrices (fermented bean curd, soy sauce, sauce, and vinegar) at three spiking levels ranged from 86.8% to 111.7% with intra-day RSDs of 1.0%-7.9% (n=6) and inter-day RSDs of 2.7%-10.2% (n=5) [1]. Without isotope-labeled internal standardization, matrix effects from complex fermented food components would be uncorrected, potentially yielding biased quantitative results. This performance meets the FDA Bioanalytical Method Validation guidance acceptance criteria for accuracy and precision [2].

Matrix Effect Recovery Method Validation

Analytical Range Linearity: 13C6-Kojic Acid Enables Quantification Across 5.0-100.0 μg/L with Correlation Coefficient r=0.9994

Using U-¹³C₆-kojic acid as an internal standard, the UPLC-MS/MS method achieves excellent linearity for kojic acid over the concentration range of 5.0-100.0 μg/L, with a correlation coefficient (r) of 0.9994 [1]. In an earlier validated HPLC-MS/MS method also employing [¹³C₆]-kojic acid as the internal standard, good linearity (r > 0.99) was demonstrated over a comparable range of 0.1-2.0 mg/L [2]. This wide linear dynamic range supports accurate quantification of kojic acid across three orders of magnitude in concentration, from trace μg/kg levels in fermented foods up to mg/kg levels encountered in solid food samples.

Calibration Linear Dynamic Range Method Validation

Isotopic Stability: 13C6-Labeling Provides Superior Resistance to Hydrogen-Deuterium Exchange Compared to Deuterated Internal Standards

Fully ¹³C-labeled internal standards such as [¹³C₆]-kojic acid offer superior stability in protic solvents and under reversed-phase LC conditions compared to deuterium (²H)-labeled analogs. According to established guidance on stable isotope internal standard selection, ¹³C and ¹⁵N labeled compounds exhibit greater stability, whereas deuterium atoms located on exchangeable positions (e.g., hydroxyl, amino, carboxyl groups) are prone to hydrogen-deuterium exchange, which can alter the effective mass difference and compromise quantification accuracy [1]. Kojic acid contains a hydroxyl group at position 5, making a deuterated analog susceptible to H/D exchange; the fully ¹³C-labeled backbone avoids this liability entirely.

Isotope Exchange Method Robustness Internal Standard Selection

MS/MS Detection Parameters: Distinct Precursor-Product Ion Transitions Enable Unambiguous Differentiation Between Native Kojic Acid and 13C6-Kojic Acid

In multiple reaction monitoring (MRM) mode, U-¹³C₆-kojic acid exhibits a precursor ion at m/z 149.1 and a quantitative product ion at m/z 73.2, whereas native (unlabeled) kojic acid exhibits a precursor ion at m/z 143.1 with quantitative product ions at m/z 69.1 and 97.3 [1]. This 6 Da mass difference (Δm = +6) is sufficient for unambiguous MS resolution and exceeds the ≥3 Da minimum recommended for stable isotope-labeled internal standards to avoid isotopic cross-talk .

Mass Spectrometry MRM Transitions Selectivity

Validated Application Scenarios for 5-Hydroxy-2-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)pyran-4-one in Quantitative Analytical Workflows


Quantitative Determination of Kojic Acid in Fermented Foods for Regulatory Compliance and Exposure Assessment

This compound is validated for use as an internal standard in UPLC-MS/MS methods quantifying kojic acid in fermented foods including soy sauce, vinegar, fermented bean curd, sauces, and alcoholic beverages. The method achieves LODs of 2-5 μg/kg and recoveries of 86.8%-111.7%, meeting sensitivity requirements for food safety monitoring and dietary exposure assessment [1]. The validated matrix scope and performance parameters make it suitable for laboratories conducting regulatory compliance testing under standards such as SN/T 3853-2014 for export food inspection.

Routine LC-MS/MS Quantification of Kojic Acid in Solid and Liquid Food Samples for Import/Export Inspection

A validated HPLC-MS/MS method employing [¹³C₆]-kojic acid as the internal standard has been established for the determination of kojic acid across a broad range of food matrices, with limits of quantification of 0.1 mg/kg for solid samples and 2.5 mg/kg for liquid samples, and linearity of r > 0.99 over 0.1-2.0 mg/L [2]. This method has been demonstrated to meet the qualitative and quantitative requirements for import and export food inspection, providing a fit-for-purpose analytical solution for contract research organizations (CROs) and government testing laboratories.

Method Development and Validation Studies Requiring a Gold-Standard Stable Isotope-Labeled Internal Standard

As a fully ¹³C-labeled internal standard, [¹³C₆]-kojic acid is the preferred choice over deuterated analogs for LC-MS/MS method development involving kojic acid due to the absence of H/D exchange liability at the 5-hydroxyl position [3]. This compound meets the key criteria for SIL-IS selection: structural uniqueness, physicochemical similarity to the native analyte, MS resolvability (Δm = +6 Da), and co-elution with the native analyte . These properties render it the reference-standard choice for developing and validating quantitative LC-MS/MS methods in academic, pharmaceutical, and food testing laboratories.

Metabolomics and Stable Isotope-Resolved Metabolomics Studies of Fungal Secondary Metabolism

While not directly documented in the reviewed evidence as a tracer for metabolic flux analysis, the full ¹³C₆ labeling of this compound provides the isotopic enrichment necessary for its potential use as an internal standard in metabolomics workflows quantifying kojic acid in fungal cultures or biological samples. The demonstrated MRM transitions (precursor m/z 149.1 → product m/z 73.2) and chromatographic co-elution with native kojic acid [1] make it suitable for targeted metabolomics studies employing LC-MS/MS platforms.

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